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Compound of Interest

Compound Name: Aureonitol

cat. No.: B1264973

An In-depth Technical Guide to Aureonitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aureonitol, a tetrahydrofuran
derivative with significant antiviral properties. It covers its chemical structure, physicochemical
properties, biological activity, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Aureonitol is a natural product isolated from fungi of the Chaetomium genus, such as
Chaetomium coarctatum and Chaetomium globosum[1][2]. Its structure was confirmed through
total synthesis, which also established its absolute stereochemistry as (2S,3R,4S)[3][4]. The
molecule features a central tetrahydrofuran ring with two unsaturated side chains.

Figure 1: 2D representation of Aureonitol's chemical structure.

Physicochemical Properties

The key physicochemical properties of Aureonitol are summarized in the table below. This
data is compiled from comprehensive chemical databases and literature.[2]
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Property Value Reference

(2S,3R,4S)-2-[(1E)-buta-1,3-
IUPAC Name dienyl]-4-[(1E,3E)-penta-1,3-

dienylJoxolan-3-ol

CAS Number 71774-51-1
Molecular Formula C13H1802
Molecular Weight 206.28 g/mol

C/C=C/C=C/[C@H]1CO--
INVALID-LINK--/C=C/C=C

Canonical SMILES

InChi Key DTLKTHCXEMHTIQ-
DBCNHVMASA-N

XLogP3-AA 2.3

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Rotatable Bond Count 6

Appearance Solid

Solubility Soluble in DMSO, Methanol

Biological Activity and Mechanism of Action

Aureonitol has demonstrated potent antiviral activity, particularly against influenza A and B
viruses. It is significantly more effective against the influenza A(H3N2) subtype. The primary
mechanism of action is the inhibition of viral entry into host cells.

Anti-Influenza Activity

Aureonitol targets the influenza surface glycoprotein hemagglutinin (HA), which is responsible
for binding to sialic acid receptors on the host cell surface. By binding to the sialic acid binding
site of HA, Aureonitol effectively blocks the virus from attaching to and entering host cells.
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This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which act on

viral release.
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Figure 2: Aureonitol's Mechanism of Influenza Inhibition
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Figure 2: Aureonitol's mechanism of influenza inhibition.

Quantitative Biological Data

The antiviral efficacy and cytotoxicity of Aureonitol have been quantified in several studies.

The tables below

summarize these findings.

Table 1: In Vitro Antiviral Activity of Aureonitol
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Virus Strain  Cell Line MOI

ECso (nM)

CCso (pM)

Selectivity
Index (SI)**

Influenza
A/Udorn/307/ MDCK 0.01
72 (H3N2)

30

1426

47,533

Influenza
A/Udorn/307/ MDCK 0.05
72 (H3N2)

100

1426

14,260

Clinical
Isolate MDCK 0.05
(H3N2)

312

1426

4,570

Clinical
Isolate MDCK 0.05
(HIN1)

417

1426

3,419

Influenza
B/Lee/40

MDCK 0.05

860

1426

1,658

Multiplicity of
Infection

**S| = CCso /
ECso

Table 2: Hemagglutination Inhibition Activity of Aureonitol

Minimal Inhibitory Concentration (MIC)

Virus Strain (nM)

Influenza A/Udorn/307/72 (H3N2) 60

Clinical Isolate (H3N2) 120

Clinical Isolate (H1N1) 100

Influenza B/Lee/40 200
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Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize
Aureonitol's antiviral properties, adapted from Sacramento et al., 2015.

Cytotoxicity Assay

The cytotoxicity of Aureonitol is determined using the MTT assay in Madin-Darby Canine
Kidney (MDCK) cells.

Cell Seeding: Plate MDCK cells in 96-well plates at a density of 1x104 cells/well.

 Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow cell
adherence.

o Compound Addition: Prepare serial dilutions of Aureonitol in cell culture medium. Add the
dilutions to the wells and incubate for 48 hours.

o MTT Addition: Add 20 pL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

e Solubilization: Remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

o Measurement: Read the absorbance at 570 nm using a microplate reader.

o Calculation: The 50% cytotoxic concentration (CCso) is calculated using non-linear
regression analysis of the dose-response curves.

Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of Aureonitol to prevent virus-induced agglutination of red
blood cells (RBCs).
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Figure 3: Experimental Workflow for HAI Assay

Click to download full resolution via product page

Figure 3: Experimental workflow for the Hemagglutination Inhibition (HAI) Assay.

o Compound Dilution: Perform two-fold serial dilutions of Aureonitol in PBS in a V-bottom 96-
well plate.

¢ Virus Addition: Add 4 Hemagglutination Units (HAU) of the influenza virus to each well
containing the compound.

¢ Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the
compound to interact with the virus.
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o RBC Addition: Add a 0.5% suspension of guinea pig red blood cells to each well.
 Incubation: Gently mix and incubate the plate for 1 hour at room temperature.

e Observation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest
concentration of Aureonitol that completely inhibits hemagglutination (observed as a
"button” of RBCs at the bottom of the well).

Molecular Docking Protocol

In silico studies are used to predict the binding interaction between Aureonitol and the
influenza hemagglutinin protein.

Protein and Ligand Preparation:
o Obtain the crystal structure of influenza HA (e.g., from the Protein Data Bank, PDB).

o Design the 3D structure of Aureonitol using molecular modeling software (e.g., Accelrys
Draw) and optimize its geometry.

e Docking Software: Use a docking program such as ArgusLab or AutoDock Vina.

o Define Binding Site: Define the docking grid box to encompass the sialic acid binding site on
the globular head of the HA protein. A typical grid size might be 25 x 25 x 25 A.

e Docking Simulation:

o Perform the docking simulation, treating the ligand (Aureonitol) as flexible and the protein
(HA) as rigid.

o Generate a set number of binding poses (e.g., 150).

o Repeat the docking run multiple times to ensure convergence and identify the most
favorable poses.

e Analysis:

o Analyze the results to identify the lowest energy binding poses.
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o Use visualization software (e.g., PoseView, PyMOL) to examine the interactions, such as
hydrogen bonds and hydrophobic interactions, between Aureonitol and the amino acid
residues in the HA binding pocket (e.g., Tyr98, His183, Glu190).

Conclusion

Aureonitol is a promising antiviral compound with a well-defined chemical structure and a
clear mechanism of action against influenza viruses. Its ability to inhibit viral entry by targeting
the highly conserved hemagglutinin protein makes it an attractive candidate for further drug
development, particularly in the context of emerging resistance to existing antiviral drugs. The
high selectivity index indicates a favorable safety profile for in vitro applications. The detailed
protocols provided herein serve as a foundation for researchers aiming to further investigate
Aureonitol and its analogues as potential anti-influenza therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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